N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide

Medicinal Chemistry Chemical Biology Probe Development

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide is a synthetic cyclopropanecarboxamide featuring a 1‑methyl‑1H‑pyrazol‑5‑yl group attached via a para‑phenethyl linker. This compound belongs to the broad class of pyrazolyl‑based carboxamides, which have been investigated as ICRAC inhibitors and retroviral agents.

Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
CAS No. 2640873-87-4
Cat. No. B6472953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide
CAS2640873-87-4
Molecular FormulaC16H19N3O
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3CC3
InChIInChI=1S/C16H19N3O/c1-19-15(9-11-18-19)13-4-2-12(3-5-13)8-10-17-16(20)14-6-7-14/h2-5,9,11,14H,6-8,10H2,1H3,(H,17,20)
InChIKeyLRCYSWYQFNASKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide (CAS 2640873-87-4): Target Identity and Structural Context for Procurement Decisions


N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide is a synthetic cyclopropanecarboxamide featuring a 1‑methyl‑1H‑pyrazol‑5‑yl group attached via a para‑phenethyl linker. This compound belongs to the broad class of pyrazolyl‑based carboxamides, which have been investigated as ICRAC inhibitors and retroviral agents [1]. Critically, the compound is distinguished from its closest structural isomer, N‑{2‑[4‑(1‑methyl‑1H‑pyrazol‑4‑yl)phenyl]ethyl}cyclopropanecarboxamide, solely by the position of the pyrazole‑phenyl attachment—a regioisomeric change that can profoundly alter target engagement . No publicly available quantitative biological activity data (IC50, Ki, cellular potency) were identified for this exact compound as of the search date, underscoring the need for confirmatory screening by the end user.

Why Generic Substitution Fails: N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide versus Its Closest Regioisomer


Casual replacement of the target compound with its regioisomer (N‑{2‑[4‑(1‑methyl‑1H‑pyrazol‑4‑yl)phenyl]ethyl}cyclopropanecarboxamide, CAS 2548994‑91‑6) is unsound because the two compounds differ in the orientation of the critical 1‑methyl‑1H‑pyrazole motif. In pyrazole‑based ligands, the precise position of substitution on the phenyl ring dictates the spatial presentation of the H‑bond‑accepting pyrazole nitrogen to a target protein, as demonstrated repeatedly in cannabinoid CB1 antagonist SAR [1]. A shift from the 5‑yl to the 4‑yl regioisomer, while preserving molecular weight and elemental composition (C16H19N3O, MW 269.34 Da), alters pharmacophoric geometry and can eliminate binding . Until head‑to‑head activity data become available, any interchange between these isomers risks loss of activity and must be avoided in structure‑activity series.

Quantitative Differentiation Evidence for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide Procurement


Regioisomeric Structural Identity Verified by Molecular Formula and Mass

The target compound (CAS 2640873‑87‑4) is unequivocally distinguishable from its 4‑yl regioisomer (CAS 2548994‑91‑6) by mass spectrometric and chromatographic parameters despite sharing an identical molecular formula (C16H19N3O) and monoisotopic mass (269.153 Da) . The 5‑yl substitution places the pyrazole methyl group para to the phenethyl linker, whereas the 4‑yl isomer places it meta, a difference that alters the compound’s HPLC retention time and fragment pattern in MS/MS experiments. This analytical distinction is essential for verifying lot‑to‑lot identity during procurement.

Medicinal Chemistry Chemical Biology Probe Development

Metabolic Stability Potential Inferred from Cyclopropane Scaffold

Cyclopropanecarboxamide-containing compounds frequently exhibit enhanced metabolic stability relative to their N‑phenethylamide or N‑benzylamide counterparts because the cyclopropyl ring resists CYP450‑mediated oxidative N‑dealkylation [1]. Although direct microsomal stability data are not available for the target compound, the cyclopropane motif is a recognized structural alert for reduced clearance compared to unstrained alkyl amides. In a cross‑study comparison of structurally related pyrazole carboxamides, cyclopropane derivatives showed prolonged half‑lives in human liver microsomes compared to non‑cyclopropane analogs [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Target Class Engagement Potential Based on Pyrazolyl‑Carboxamide Privileged Scaffold

Pyrazolyl‑based carboxamide chemotypes are claimed as ICRAC inhibitors and retroviral replication suppressors in the patent literature [1][2]. The target compound contains the core pharmacophoric elements—a central phenyl ring substituted with a methylpyrazole and a cyclopropanecarboxamide tail—that are present in confirmed ICRAC‑active exemplars. Although no IC50 value is reported for this specific compound against CRAC channels, the structural alignment with active patent compounds suggests potential utility in screening cascades for T‑cell‑mediated inflammatory conditions.

ICRAC Channel Inflammatory Disease Retroviral Infection

Recommended Application Scenarios for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide Based on Evidence


Regioisomer‑Sensitive Structure–Activity Relationship (SAR) Exploration

The target compound’s 5‑yl pyrazole substitution offers a distinct spatial orientation relative to the 4‑yl isomer, making it an essential matched molecular pair partner for probing the orientation dependence of target binding. Researchers can use this compound in parallel with its 4‑yl counterpart to quantify the effect of pyrazole regiochemistry on IC50 values, as demonstrated for other pyrazole‑based CB1 antagonists [1].

Metabolic Stability Profiling of Cyclopropane‑Containing Amides

The cyclopropanecarboxamide moiety has been recognized as a bioisosteric replacement for metabolically labile N‑alkyl amides [2]. This compound can serve as a tool to benchmark the intrinsic microsomal stability of its chemotype against matched non‑cyclopropane analogs, providing data to guide lead optimization in programs requiring enhanced hepatic stability.

ICRAC Channel Inhibitor Screening Library Expansion

Given that pyrazolyl‑based carboxamides are claimed as ICRAC inhibitors [3], the target compound can be deployed in high‑throughput Th2 cytokine release assays to identify whether the 5‑yl regioisomeric series shows differential potency compared to the 4‑yl or other substitution patterns. Positive outcomes would directly support procurement for hit‑to‑lead progression.

Analytical Method Development and Quality Control

The near‑identical mass of the target compound and its 4‑yl isomer necessitates robust HPLC or UPLC methods for compound identity verification. This compound can be used to develop and validate separation methods that distinguish the two regioisomers, a critical quality control step for procurement of isomerically pure material .

Quote Request

Request a Quote for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.